Folic acid hydrate

Description

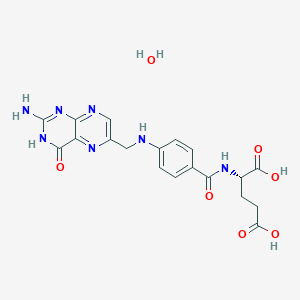

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6.H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);1H2/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUVNZVKCVQPNX-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Folic Acid Hydrate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological signaling pathways of folic acid hydrate (B1144303). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Chemical Structure and Identification

Folic acid, a member of the vitamin B family, is comprised of three key moieties: a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. The hydrated form, folic acid hydrate, incorporates one or more water molecules into its crystal structure.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate | [2] |

| CAS Number | 59-30-3 (anhydrous), 1174277-30-5 (hydrate), 75708-92-8 (dihydrate) | [3][4][5] |

| Molecular Formula | C₁₉H₁₉N₇O₆ · xH₂O | [3][6] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)N--INVALID-LINK--C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O | [2] |

| InChI Key | URUVNZVKCVQPNX-YDALLXLXSA-N | [2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 441.40 g/mol (anhydrous) | [3] |

| 459.4 g/mol (monohydrate) | [2][7] | |

| 477.4 g/mol (dihydrate) | [5] | |

| Appearance | Yellow to orange crystalline powder | [8][9] |

| Melting Point | Decomposes at approximately 250 °C (482 °F) | [10][11] |

| Solubility | - Very slightly soluble in water.[8] - Practically insoluble in ethanol, acetone, chloroform, and ether.[8][10] - Soluble in dilute solutions of alkali hydroxides and carbonates.[8][10] - Soluble in 1 M NaOH (50 mg/mL).[12] - Soluble in DMSO (~20 mg/mL) and dimethylformamide (~10 mg/mL).[13] | |

| pKa | pKa1: 2.5 (uncertain) pKa2: 3.37 (strongest acidic) pKa3: 2.09 (strongest basic) | [9][14] |

| Stability | - Stable in dry form.[15] - Sensitive to heat in acidic solutions; stability increases towards neutrality.[9] - Inactivated by ultraviolet light and sensitive to oxidation in alkaline solutions.[9] - Should be protected from light and moisture.[16] |

Biological Signaling Pathways

Folic acid, through its interaction with the folate receptor alpha (FOLR1), has been implicated in the activation of key intracellular signaling pathways that are independent of its classic role in one-carbon metabolism.[17][18] These non-canonical signaling roles are of significant interest in cancer research and developmental biology.

JAK-STAT Signaling Pathway

Folic acid binding to FOLR1 can trigger the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling cascade.[19] This pathway is crucial for numerous cellular processes, including proliferation and differentiation.

Caption: Folic Acid-Induced JAK-STAT Signaling Pathway.

ERK1/2 Signaling Pathway

Folate has also been shown to stimulate the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), promoting cell proliferation.[13] This pathway is a central regulator of cell growth and survival.

Caption: Folic Acid-Induced ERK1/2 Signaling Pathway.

Experimental Protocols

Accurate and reliable analytical methods are essential for the quantification and characterization of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and specific method for the analysis of folic acid.[3]

Table 3: Example HPLC Method for Folic Acid Analysis

| Parameter | Description | Reference(s) |

| Column | C18, 150 mm x 4.6 mm, 5 µm | [20] |

| Mobile Phase | Methanol and acetate (B1210297) buffer pH 5.2 (50:50 v/v) | [20] |

| Flow Rate | 1.0 mL/min | [20] |

| Detection | UV at 240 nm | [20] |

| Column Temperature | 25°C | [20] |

| Injection Volume | 20 µL | [20] |

Methodology:

-

Standard Preparation: Prepare a stock solution of folic acid in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: For tablets, weigh and finely powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of folic acid in the mobile phase. Sonicate for 15 minutes and dilute to the final volume. Filter the solution through a 0.45 µm filter.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Determine the concentration of folic acid in the sample by comparing its peak area to the calibration curve.

Caption: General Workflow for HPLC Analysis of Folic Acid.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of folic acid.[1]

Table 4: Example UV-Visible Spectrophotometry Method for Folic Acid Analysis

| Parameter | Description | Reference(s) |

| Solvent | 0.1 M Sodium Hydroxide | [21] |

| Wavelengths of Maximum Absorbance (λmax) | ~256 nm, ~283 nm, ~365 nm | [21] |

| Concentration Range | 2-10 µg/mL | [22] |

Methodology:

-

Standard Preparation: Accurately weigh and dissolve folic acid in the chosen solvent (e.g., 0.1 M NaOH) to prepare a stock solution. Perform serial dilutions to obtain standard solutions of known concentrations.

-

Sample Preparation: Dissolve the sample containing folic acid in the same solvent and dilute to a concentration within the linear range of the assay.

-

Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance against a solvent blank.

-

Quantification: Calculate the concentration of folic acid in the sample using the Beer-Lambert law and a calibration curve constructed from the standard solutions.

Thin-Layer Chromatography (TLC)

TLC is a useful technique for the qualitative identification and separation of folic acid from related substances.[3]

Table 5: Example TLC Method for Folic Acid Analysis

| Parameter | Description | Reference(s) |

| Stationary Phase | Silica gel G | [21] |

| Mobile Phase | Ethanol (95%) : Strong ammonia (B1221849) solution : 1-Propanol (60:20:20 v/v/v) | [21] |

| Diluent | Methanol : Strong ammonia solution (9:2 v/v) | [21] |

| Detection | UV light at 365 nm | [21] |

Methodology:

-

Solution Preparation: Dissolve both the sample and a folic acid standard in the diluent.

-

Spotting: Apply equal volumes of the sample and standard solutions to the TLC plate.

-

Development: Place the TLC plate in a developing chamber containing the mobile phase.

-

Visualization: After the solvent front has moved a sufficient distance, remove the plate, allow it to dry, and visualize the spots under UV light. The principal spot in the chromatogram of the sample should correspond in position (Rf value) to the spot of the standard.

Synthesis and Purification

The synthesis of folic acid typically involves the condensation of a pteridine derivative with p-aminobenzoyl-L-glutamic acid. A general synthetic route involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine sulfate, 1,1,3-trichloroacetone, and N-p-aminobenzoylglutamic acid.

Purification of the crude product is essential to remove unreacted intermediates and side products. A common purification method involves:

-

Dissolving the crude folic acid in a dilute alkaline solution (e.g., sodium hydroxide).

-

Treating the solution with activated carbon to remove colored impurities, followed by filtration.

-

Acidifying the filtrate with an acid (e.g., hydrochloric acid) to a pH of approximately 3.0-3.5 to precipitate the purified folic acid.

-

The precipitate is then filtered, washed, and dried.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, biological signaling pathways, and analytical methodologies for this compound. The presented data and protocols are intended to support researchers and professionals in their work with this essential vitamin. The elucidation of folic acid's role in non-canonical signaling pathways opens new avenues for research, particularly in the fields of oncology and developmental biology. The provided experimental methods offer a foundation for the accurate and reliable analysis of this compound in various applications.

References

- 1. ijpsr.com [ijpsr.com]

- 2. Folic acid mediates activation of the pro-oncogene STAT3 via the Folate Receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromatographic assays for folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The roles of JAK2/STAT3 signaling in fusion of the secondary palate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Folic Acid Alters Methylation Profile of JAK-STAT and Long-Term Depression Signaling Pathways in Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of UV-spectrophotometric method for the determination of folic acid in bulk and tablet dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]

- 9. US2662081A - Purification of synthetic folic acid - Google Patents [patents.google.com]

- 10. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN106749257A - The purification process of folic acid - Google Patents [patents.google.com]

- 12. Folate stimulates ERK1/2 phosphorylation and cell proliferation in fetal neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. researchgate.net [researchgate.net]

- 15. US2634271A - Process for purifying folic acid - Google Patents [patents.google.com]

- 16. ars.usda.gov [ars.usda.gov]

- 17. researchgate.net [researchgate.net]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. chemrj.org [chemrj.org]

- 20. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 21. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Folic acid synthesis - chemicalbook [chemicalbook.com]

Folic Acid Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Folic acid, a water-soluble B vitamin, is crucial for a multitude of physiological processes, primarily one-carbon metabolism, which is essential for nucleotide synthesis, amino acid interconversion, and methylation reactions. Its hydrated form, folic acid hydrate (B1144303), is commonly utilized in pharmaceutical formulations and research applications. This technical guide provides an in-depth overview of the physicochemical properties of folic acid hydrate, including its various forms and corresponding Chemical Abstracts Service (CAS) numbers and molecular weights. Detailed experimental protocols for the quantification and assessment of its biological activity are presented, alongside a comprehensive examination of its central role in the one-carbon metabolism pathway, illustrated with a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Properties of Folic Acid and Its Hydrated Forms

Folic acid can exist in an anhydrous state or in various hydrated forms, which differ in the number of water molecules associated with the folic acid molecule. This variation is important to consider in experimental design and formulation, as it affects the molecular weight and potentially other physical properties. The distinction between these forms is crucial for accurate dosage and concentration calculations.

| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Folic Acid (Anhydrous) | 59-30-3[1][2] | C₁₉H₁₉N₇O₆ | 441.40[1] |

| This compound | 1174277-30-5[3][4] | C₁₉H₂₁N₇O₇ | 459.4[3][4] |

| Folic Acid Dihydrate | 75708-92-8[5] | C₁₉H₁₉N₇O₆·2H₂O | 477.44[5] |

Note: The term "this compound" can be general. It is advisable to refer to the specific CAS number and molecular formula provided by the supplier to ascertain the exact degree of hydration.

The anhydrous form is a compound without any water molecules, while hydrated forms contain one or more water molecules of crystallization.[6] These water molecules can affect the compound's stability and solubility.[7] Once dissolved in an aqueous solution, the distinction between the anhydrous and hydrated forms becomes negligible as they both exist as solvated molecules.[8]

Core Signaling Pathway: One-Carbon Metabolism

Folic acid plays a central role as a coenzyme in a complex network of interrelated biochemical reactions known as one-carbon metabolism. This pathway is fundamental for the synthesis of nucleotides (purines and thymidylate), which are the building blocks of DNA and RNA, and for the methylation of various substrates, including DNA, RNA, proteins, and lipids.

The biologically active form of folic acid is tetrahydrofolate (THF). Upon cellular uptake, folic acid is first reduced to dihydrofolate (DHF) and then to THF by the enzyme dihydrofolate reductase (DHFR).[9][10] THF then acts as a carrier of one-carbon units at different oxidation states. These one-carbon units are primarily derived from serine, glycine, and formate.

Key enzymes in this pathway include:

-

Dihydrofolate Reductase (DHFR): Reduces folic acid to DHF and then to THF.[11][12]

-

Serine Hydroxymethyltransferase (SHMT): Transfers a one-carbon unit from serine to THF to form 5,10-methylenetetrahydrofolate.[12]

-

Methylenetetrahydrofolate Dehydrogenase (MTHFD): Interconverts different one-carbon forms of THF.[11]

-

Methylenetetrahydrofolate Reductase (MTHFR): Reduces 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.[11][12]

-

Methionine Synthase (MS): Transfers a methyl group from 5-methyltetrahydrofolate to homocysteine to generate methionine.[11] Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Quantification of Folic Acid in Pharmaceutical Preparations by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the accurate quantification of folic acid in tablet formulations.[13][14][15]

3.1.1. Materials and Reagents

-

Folic acid reference standard

-

Methanol (B129727) (HPLC grade)

-

Sodium acetate (B1210297)

-

Acetic acid

-

Acetonitrile (B52724) (HPLC grade)

-

Milli-Q water or equivalent

-

Pharmaceutical tablets containing folic acid

3.1.2. Instrumentation

-

HPLC system with a PDA or UV detector

-

C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)[13]

-

Analytical balance

-

Ultrasonic bath

-

Volumetric flasks and pipettes

3.1.3. Chromatographic Conditions

-

Mobile Phase: A mixture of methanol and acetate buffer (pH 5.2) in a 50:50 (v/v) ratio.[13] Alternatively, a mobile phase of 0.1% v/v trifluoroacetic acid (TFA) and acetonitrile (80:20 v/v) can be used.[15]

-

Flow Rate: 1.0 mL/min[13]

-

Column Temperature: 25°C[13]

-

Detection Wavelength: 240 nm[13]

-

Injection Volume: 20 µL

3.1.4. Preparation of Standard Solutions

-

Accurately weigh a suitable amount of folic acid reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standard solutions with concentrations ranging from, for example, 1 to 20 µg/mL.

3.1.5. Preparation of Sample Solutions

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

-

Accurately weigh a portion of the powdered tablets equivalent to a specific amount of folic acid (e.g., 5 mg).

-

Transfer the powder to a volumetric flask (e.g., 50 mL) and add approximately 30 mL of the mobile phase.

-

Sonicate the mixture for 15 minutes to ensure complete dissolution of the folic acid.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

3.1.6. Analysis

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solution and record the peak area.

-

Calculate the concentration of folic acid in the sample using the regression equation from the calibration curve.

Determination of Water Content by Karl Fischer Titration

This protocol outlines the coulometric Karl Fischer titration method for determining the water content in this compound, as stipulated in the Japanese Pharmacopoeia.[16]

3.2.1. Materials and Reagents

-

This compound sample

-

Karl Fischer anolyte (e.g., KEM AQUA Anolyte AGE)

-

Karl Fischer catholyte (e.g., KEM AQUA Catholyte CGE)

-

Methanol

3.2.2. Instrumentation

-

Coulometric Karl Fischer titrator

-

Electrolytic electrode

-

Twin platinum electrode

-

Analytical balance (readable to 0.01 mg)

3.2.3. Procedure

-

Preparation:

-

Fill the titration flask with approximately 100 mL of anolyte solution.

-

Fill the electrolytic electrode with approximately 5 mL of catholyte.

-

Perform a preliminary titration to ensure the inside of the titration cell is anhydrous.

-

-

Measurement:

-

Accurately weigh a small amount of the this compound sample.

-

Introduce the sample into the titration cell.

-

Start the titration. The instrument will automatically titrate the water present in the sample and display the water content.

-

Perform a blank determination with an empty sample cup to account for any ambient moisture.

-

-

Calculation:

-

The instrument software typically calculates the percentage of water in the sample based on the amount of sample and the measured water content, corrected for the blank.

-

Assessment of Folic Acid's Effect on Cell Proliferation (MTT Assay)

This protocol describes a cell-based assay to evaluate the effect of folic acid on the proliferation of a cell line of interest.[17]

3.3.1. Materials and Reagents

-

Cell line of interest (e.g., HepG2 cells)[18]

-

Complete cell culture medium

-

Folic acid (sterile stock solution)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

3.3.2. Instrumentation

-

Humidified CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

3.3.3. Procedure

-

Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of folic acid in culture medium to achieve the desired final concentrations.

-

Remove the existing medium from the wells and replace it with 100 µL of medium containing different concentrations of folic acid. Include a vehicle control (medium without folic acid).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 5 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

3.3.4. Data Analysis

-

Calculate cell viability as a percentage of the vehicle control.

Conclusion

This technical guide has provided a detailed overview of this compound, addressing its chemical identity, its fundamental role in one-carbon metabolism, and practical experimental protocols for its analysis and biological evaluation. A clear understanding of the different forms of folic acid and their respective properties is essential for accurate and reproducible research. The provided methodologies for HPLC, Karl Fischer titration, and cell proliferation assays offer a solid foundation for researchers and drug development professionals working with this vital compound. The elucidation of the one-carbon metabolism pathway underscores the critical importance of folic acid in cellular function and highlights its significance as a target and a therapeutic agent in various biomedical applications.

References

- 1. scbt.com [scbt.com]

- 2. Folic acid | 59-30-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C19H21N7O7 | CID 136467089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FOLIC ACID DIHYDRATE | 75708-92-8 [chemicalbook.com]

- 6. camachem.com [camachem.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. Folate - Wikipedia [en.wikipedia.org]

- 10. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrj.org [chemrj.org]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. ijpsi.org [ijpsi.org]

- 16. pmt70282c.pic44.websiteonline.cn [pmt70282c.pic44.websiteonline.cn]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

The Cellular Odyssey of Folic Acid Hydrate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a water-soluble B vitamin, is a critical player in a myriad of fundamental cellular processes.[1][2] In its hydrated form, it serves as a synthetic precursor to a family of coenzymes collectively known as folates. These molecules are indispensable for the transfer of one-carbon units in a variety of metabolic reactions, underpinning the synthesis of nucleic acids and amino acids, as well as epigenetic modifications.[3][4] A deficiency in folate can lead to significant health issues, including megaloblastic anemia and neural tube defects in developing fetuses, highlighting its importance in cellular proliferation and development.[4][5] This technical guide provides an in-depth exploration of the mechanism of action of folic acid hydrate (B1144303) within cellular pathways, offering detailed insights for researchers, scientists, and professionals in drug development.

Cellular Uptake and Activation

The journey of folic acid begins with its transport across the cell membrane, a process mediated by several distinct systems. The primary mechanisms include the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRα and FRβ).[6][7][8] RFC, a major transporter in many tissues, functions optimally at physiological pH.[7] In contrast, PCFT is most active in acidic environments, such as the proximal small intestine.[8][9] Folate receptors mediate uptake via endocytosis.[10]

Once inside the cell, folic acid is not biologically active. It must first be reduced to its active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[1][2] This two-step reduction process is NADPH-dependent.[11]

Folic Acid Reduction Pathway

The Central Role in One-Carbon Metabolism

THF and its derivatives are the cornerstone of one-carbon metabolism, acting as donors and acceptors of single-carbon units in various oxidation states (e.g., formyl, methylene, methyl).[1][12][13] These one-carbon transfer reactions are essential for three major cellular processes:

-

De Novo Purine (B94841) Synthesis: Two THF derivatives, 10-formyl-THF, are required for the synthesis of the purine ring, a fundamental component of DNA and RNA.[4]

-

Thymidylate Synthesis: 5,10-methylene-THF is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase.[14] This step is a rate-limiting reaction in DNA synthesis.[15]

-

Amino Acid Metabolism: THF is involved in the interconversion of amino acids, such as the conversion of serine to glycine, which also generates 5,10-methylene-THF.[16] It also participates in the metabolism of histidine and methionine.[3]

Folate-Mediated One-Carbon Metabolism

Link to the Methionine Cycle and DNA Methylation

The folate cycle is intricately linked to the methionine cycle, which is responsible for generating the universal methyl donor, S-adenosylmethionine (SAM). 5-methyl-THF, produced from the reduction of 5,10-methylene-THF by methylenetetrahydrofolate reductase (MTHFR), donates its methyl group to homocysteine to regenerate methionine.[17] This reaction is catalyzed by methionine synthase and requires vitamin B12 as a cofactor.[17]

SAM is the substrate for DNA methyltransferases (DNMTs), which catalyze the addition of a methyl group to DNA, a key epigenetic modification that regulates gene expression.[18][19] By supplying the methyl group for SAM synthesis, folic acid plays a crucial role in maintaining normal DNA methylation patterns.[20] Aberrant DNA methylation is a hallmark of many diseases, including cancer.[15]

Coupling of Folate and Methionine Cycles

Quantitative Data Summary

The following tables summarize key quantitative data related to folic acid metabolism.

Table 1: Kinetic Parameters of Dihydrofolate Reductase (DHFR)

| Organism | Substrate | Km (μM) | kcat (s-1) | Reference |

| Mycobacterium tuberculosis | DHF | - | 8.8 (pH 5.5) | [21] |

| Mycobacterium tuberculosis | DHF | - | 4.0 (pH 7.5) | [21] |

| Streptococcus pneumoniae | DHF | - | 31.5 (pH 7.0) | [22] |

| Human | NADPH | 1.5 | - | [23] |

| E. coli | DHF | - | - | [22] |

Table 2: Binding Affinities of Folate Derivatives

| Ligand | Protein | KD (pM) | Reference |

| Folic Acid | Bovine Folate-Binding Protein | 20 | [24][25] |

| (6R)-5-CH3-THF | Bovine Folate-Binding Protein | 160 | [24][25] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay

This protocol is based on the spectrophotometric measurement of NADPH oxidation.[26][27][28][29]

Workflow for DHFR Activity Assay

Materials:

-

DHFR Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)[30]

-

NADPH solution

-

Dihydrofolate (DHF) solution

-

Sample (cell lysate or purified enzyme)

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Sample Preparation: Homogenize cells or tissues in ice-cold DHFR Assay Buffer.[26] Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.[26]

-

Reaction Setup: In a cuvette, combine the assay buffer, NADPH, and the sample.

-

Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiation: Add DHF to the cuvette to start the reaction.

-

Data Collection: Immediately begin recording the decrease in absorbance at 340 nm over time in kinetic mode.[26][30]

-

Calculation: The rate of NADPH oxidation is proportional to the DHFR activity and can be calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH.

Measurement of Intracellular Folate Concentrations

This protocol outlines a general method for quantifying intracellular folates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[31][32]

Workflow for Intracellular Folate Measurement

Materials:

-

Cell culture

-

Lysis/extraction buffer

-

Internal standards for folate species

-

LC-MS/MS system

Procedure:

-

Cell Harvesting: Harvest a known number of cells by centrifugation.

-

Extraction: Lyse the cells and extract the intracellular metabolites using an appropriate buffer. It is crucial to include antioxidants in the extraction buffer to prevent folate degradation.

-

Sample Preparation: Add internal standards to the cell extract for accurate quantification. The sample may require derivatization to improve chromatographic separation and mass spectrometric detection.

-

LC-MS/MS Analysis: Separate the different folate species using liquid chromatography and detect and quantify them using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Quantification: Calculate the concentration of each folate species by comparing the peak areas of the endogenous folates to those of the internal standards and a standard curve.

Conclusion

Folic acid hydrate is a vital nutrient that, upon cellular uptake and enzymatic reduction, orchestrates a complex network of metabolic pathways essential for life. Its role as a carrier of one-carbon units is fundamental to the synthesis of the building blocks of DNA and RNA, the regulation of gene expression through DNA methylation, and the metabolism of amino acids. Understanding the intricate mechanisms of folic acid action at the molecular and cellular levels is paramount for researchers and clinicians working on the prevention and treatment of a wide range of diseases, from developmental disorders to cancer. The methodologies and data presented in this guide provide a solid foundation for further investigation into the multifaceted world of folate biology.

References

- 1. Folate - Wikipedia [en.wikipedia.org]

- 2. What is Folic Acid used for? [synapse.patsnap.com]

- 3. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. autism.fratnow.com [autism.fratnow.com]

- 8. cambridge.org [cambridge.org]

- 9. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia | Annual Reviews [annualreviews.org]

- 10. autism.fratnow.com [autism.fratnow.com]

- 11. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 12. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]

- 13. Tetrahydrofolic acid - Wikipedia [en.wikipedia.org]

- 14. One-carbon metabolism in cancer: moonlighting functions of metabolic enzymes and anti-tumor therapy | springermedizin.de [springermedizin.de]

- 15. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 16. 11.11 Folate Functions | Nutrition Flexbook [courses.lumenlearning.com]

- 17. researchgate.net [researchgate.net]

- 18. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Sensitivity of markers of DNA stability and DNA repair activity to folate supplementation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Affinity and rate constants for interactions of bovine folate-binding protein and folate derivatives determined by optical biosensor technology. Effect of stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. assaygenie.com [assaygenie.com]

- 27. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

- 28. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. pnas.org [pnas.org]

- 31. RUL - Simultaneous quantification of intracellular concentrations of clinically important metabolites of folate-homocysteine cycle by LC-MS/MS [repozitorij.uni-lj.si]

- 32. researchgate.net [researchgate.net]

The Cornerstone of Cellular Proliferation and Epigenetics: A Technical Guide to the Biological Functions of Folic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid (Vitamin B9) and its extensive family of derivatives are fundamental to life, underpinning critical processes ranging from nucleotide biosynthesis to the epigenetic control of gene expression. As coenzymes in one-carbon metabolism, folates facilitate the transfer of single-carbon units, a role that is indispensable for the synthesis of purines and thymidylate, the building blocks of DNA. Furthermore, these molecules are central to the methylation cycle, providing the methyl groups necessary for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, proteins, and lipids. This technical guide provides an in-depth exploration of the biochemical functions of folic acid and its derivatives, with a focus on the molecular mechanisms, quantitative parameters, and key experimental methodologies relevant to researchers in the fields of biochemistry, molecular biology, and pharmacology.

Introduction to Folic Acid and Its Conversion to Bioactive Forms

Folic acid, the synthetic form of folate, is a water-soluble B vitamin that is crucial for numerous physiological processes.[1] In its natural form, it is found in a variety of foods, particularly in leafy green vegetables, legumes, and citrus fruits.[2] However, folic acid itself is biologically inactive. To participate in cellular metabolism, it must first be reduced to its active form, tetrahydrofolate (THF), through a two-step process catalyzed by the enzyme dihydrofolate reductase (DHFR).[1][3] This reduction is dependent on NADPH as a cofactor.[1]

Once formed, THF can be converted into a variety of derivatives, each carrying a one-carbon unit at different oxidation states. These derivatives, collectively known as the folate pool, include 5,10-methylenetetrahydrofolate, 5,10-methenyltetrahydrofolate, 10-formyltetrahydrofolate, and 5-methyltetrahydrofolate.[4] The interconversion of these forms is a dynamic process that allows the cell to respond to metabolic demands for one-carbon units.

Core Biological Functions

The biological significance of folic acid and its derivatives stems from their central role as coenzymes in one-carbon metabolism. This metabolic network is compartmentalized within the cytoplasm, mitochondria, and nucleus and is integral to three major cellular processes: the synthesis of nucleotides, the methylation of a wide range of biomolecules, and the metabolism of amino acids.

One-Carbon Metabolism: The Central Hub

One-carbon metabolism refers to a series of interconnected biochemical pathways that mediate the transfer of one-carbon units.[4] Tetrahydrofolate and its derivatives act as the carriers of these one-carbon units, which can be in the form of methyl, methylene, methenyl, formyl, or formimino groups. The primary source of these one-carbon units is the amino acid serine, which is converted to glycine (B1666218) in a reaction catalyzed by serine hydroxymethyltransferase (SHMT), yielding 5,10-methylenetetrahydrofolate.[5]

dot

DNA Synthesis: Providing the Building Blocks

Folate derivatives are essential for the de novo synthesis of both purines (adenine and guanine) and the pyrimidine, thymine.[3] 10-formyltetrahydrofolate provides the carbon atoms at positions 2 and 8 of the purine (B94841) ring.[4] 5,10-methylenetetrahydrofolate is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase.[6] This reaction is a rate-limiting step in DNA synthesis.

A deficiency in folate can lead to an imbalance in the nucleotide pool, with an accumulation of dUMP. This can result in the misincorporation of uracil (B121893) into DNA in place of thymine, leading to DNA strand breaks and genomic instability.

dot

Methylation Cycle and Epigenetics

Folate metabolism is intricately linked to the methylation cycle through the regeneration of methionine from homocysteine.[7] 5-methyltetrahydrofolate donates its methyl group to homocysteine in a reaction catalyzed by methionine synthase (which requires vitamin B12 as a cofactor), forming methionine.[8] Methionine is then converted to S-adenosylmethionine (SAM), the primary methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, histones, and other proteins and lipids.[7]

DNA methylation is a critical epigenetic modification that plays a key role in regulating gene expression. By influencing DNA methylation patterns, folate can have a profound impact on cellular function and differentiation. Folate deficiency can lead to global DNA hypomethylation, which has been implicated in the development of various diseases, including cancer.

dot

Quantitative Data on Folic Acid Metabolism

The efficiency and regulation of folic acid metabolism are governed by the kinetic properties of the enzymes involved and the cellular concentrations of various folate derivatives.

Enzyme Kinetics

The following table summarizes the kinetic parameters for key enzymes in the folate metabolic pathway. These values can vary depending on the organism, tissue, and experimental conditions.

| Enzyme | Substrate(s) | K_m | k_cat (s⁻¹) | V_max | Organism/Tissue |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate | 1.6 ± 0.4 µM | 1.6 ± 0.1 | - | Mycobacterium tuberculosis[9] |

| NADPH | < 1 µM | - | - | Mycobacterium tuberculosis[9] | |

| Dihydrofolate | 0.22 µM | - | - | Escherichia coli[10] | |

| NADPH | 1.9 µM | 6.4 | - | Escherichia coli[10] | |

| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylene-THF | - | - | - | Human[7] |

| NADPH | - | - | - | Human[7] | |

| Serine Hydroxymethyltransferase (SHMT) | L-Serine | - | - | - | Human (cytosolic and mitochondrial)[11][12] |

| Tetrahydrofolate | - | - | - | Human (cytosolic and mitochondrial)[11][12] | |

| Thymidylate Synthase | dUMP | - | - | - | Escherichia coli[13] |

| 5,10-Methylene-THF | - | - | - | Escherichia coli[13] |

Note: A comprehensive set of kinetic parameters for all enzymes across various conditions is extensive. The provided data represents examples found in the literature. Researchers are encouraged to consult specific publications for values relevant to their experimental system.

Cellular Concentrations and Dietary Recommendations

The concentration of folate and its derivatives can vary significantly between different cellular compartments and is influenced by dietary intake.

| Parameter | Value | Notes |

| Recommended Dietary Allowance (RDA) - Adults | 400 µg DFE/day | DFE = Dietary Folate Equivalents[14] |

| RDA - Pregnant Women | 600 µg DFE/day | To support fetal development and prevent neural tube defects[15] |

| Serum Folate Reference Range | 2-20 ng/mL | Can fluctuate with recent dietary intake[16] |

| Red Blood Cell (RBC) Folate Reference Range | 140-628 ng/mL | Reflects long-term folate status[16] |

| Biochemical Deficiency - Serum Folate | < 3 ng/mL | [16] |

| Biochemical Deficiency - RBC Folate | < 140 ng/mL | [16] |

| Intracellular 5-Methyl-THF (Fibroblasts) | Increased 7-fold with 5-MTHF supplementation vs. 2-fold with folic acid | Demonstrates differential uptake and metabolism[3] |

Key Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay

This protocol describes a colorimetric assay to measure DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

DHFR Assay Buffer

-

DHFR Substrate (Dihydrofolate)

-

NADPH

-

Purified DHFR enzyme or cell/tissue lysate

-

96-well UV-transparent plate

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold DHFR Assay Buffer. Centrifuge to remove debris and collect the supernatant.[17]

-

Reaction Setup: In a 96-well plate, add the sample (or purified enzyme) and DHFR Assay Buffer to a final volume. Include a sample background control without the DHFR substrate.[17]

-

Initiate Reaction: Add NADPH to all wells, followed by the DHFR substrate to initiate the reaction (add assay buffer to the background control wells).[18]

-

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[18]

-

Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve. One unit of DHFR activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Troubleshooting:

-

Non-linear slope: The enzyme concentration may be too high. Perform serial dilutions of the sample to find the linear range.

-

High background: Ensure the DHFR substrate is protected from light, as it is light-sensitive.[19]

dot

References

- 1. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The bisulfite genomic sequencing protocol [file.scirp.org]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Folate derivatives in human cells: studies on normal and 5,10-methylenetetrahydrofolate reductase-deficient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Folate Depletion and Increased Glutamation in Juvenile Idiopathic Arthritis Patients Treated with Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Concerted versus Stepwise Mechanism in Thymidylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells | PLOS One [journals.plos.org]

- 15. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. epigenie.com [epigenie.com]

- 18. KoreaMed Synapse [synapse.koreamed.org]

- 19. assaygenie.com [assaygenie.com]

A Researcher's Comprehensive Guide: Folic Acid vs. Folic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a synthetic form of the essential B vitamin folate, is a cornerstone of research in cellular metabolism, drug development, and nutritional science. In laboratory settings, it is commonly available in two primary forms: anhydrous folic acid and folic acid hydrate (B1144303). The seemingly subtle difference of water of hydration in the crystal lattice of the latter has significant implications for the physicochemical properties and, consequently, the handling and application of this vital compound in research. This in-depth technical guide provides a comprehensive comparison of folic acid and folic acid hydrate, elucidating the critical differences in their chemical and physical properties, stability, and analytical characterization. Detailed experimental protocols and visual workflows are presented to equip researchers with the necessary knowledge to make informed decisions when selecting the appropriate form of folic acid for their specific research needs, ensuring the accuracy, reproducibility, and validity of their experimental outcomes.

Introduction: The Significance of Hydration State in Folic Acid

Folic acid (Pteroyl-L-glutamic acid) is indispensable for numerous biological processes, including DNA synthesis and repair, and amino acid metabolism.[1] Its role as a one-carbon donor makes it a critical component in cell culture media and a focal point in the study of various diseases, including cancer and neural tube defects. While chemically identical in their core structure, the anhydrous and hydrated forms of folic acid exhibit distinct physical properties that can profoundly impact experimental design and results.

The presence of water molecules within the crystalline structure of this compound alters its molecular packing, leading to differences in solubility, stability, hygroscopicity, and dissolution rate compared to its anhydrous counterpart.[2][3] For the researcher, understanding these differences is not merely academic; it is crucial for accurate dose preparation, ensuring the stability of stock solutions, and interpreting analytical data correctly. This guide will systematically dissect these differences to provide a clear and practical framework for working with both forms of folic acid.

Chemical and Physical Properties: A Comparative Analysis

The fundamental distinction between folic acid and this compound lies in the presence of water molecules integrated into the crystal lattice of the latter. Folic acid can exist in various hydrated states, with folic acid dihydrate being a well-characterized form.[4]

| Property | Folic Acid (Anhydrous) | This compound | Key Considerations for Researchers |

| Molecular Formula | C₁₉H₁₉N₇O₆ | C₁₉H₁₉N₇O₆ · xH₂O (e.g., dihydrate: C₁₉H₁₉N₇O₆ · 2H₂O) | The molecular weight of the hydrated form is higher, which must be accounted for when preparing solutions of a specific molar concentration. |

| Molecular Weight | 441.40 g/mol | 477.43 g/mol (for dihydrate) | Failure to correct for the water of hydration will result in the preparation of solutions with a lower than intended concentration of folic acid. |

| CAS Number | 59-30-3 | 75708-92-8 (for dihydrate, though 59-30-3 is often used for hydrates as well) | Researchers should carefully check the certificate of analysis to confirm the specific form and CAS number of the material. |

| Appearance | Yellow to yellowish-orange crystalline powder.[5] | Yellow to orange crystalline powder. | Visually, the two forms are often indistinguishable. |

| Solubility | The hydration state significantly impacts solubility. | ||

| Water: Practically insoluble (1.6 mg/L at 25°C).[5] | Generally exhibits lower aqueous solubility than the anhydrous form, although this can be influenced by the specific hydrate form and conditions.[6] | Both forms are poorly soluble in neutral aqueous solutions. Dissolution is typically achieved in dilute alkaline solutions (e.g., NaOH, NaHCO₃) or acidic solutions.[5][7] | |

| DMSO: ~20 mg/mL[8] | Solubility in organic solvents may also be affected by the hydration state. | For cell culture, stock solutions are often prepared in dilute NaOH or DMSO.[7][9] | |

| Ethanol: Practically insoluble.[5] | |||

| Hygroscopicity | More prone to absorb atmospheric moisture. | Generally more stable with respect to changes in relative humidity within a certain range.[10] | The anhydrous form may convert to a hydrate upon exposure to humidity, which can alter its physical properties over time.[11] |

| Thermal Stability | Thermal degradation begins at a lower temperature compared to the initial dehydration of the hydrate.[12] | Exhibits a dehydration step at lower temperatures prior to the degradation of the folic acid molecule itself.[12] | Thermal analysis techniques like TGA and DSC can be used to differentiate between the two forms. |

| Bioavailability | In the context of oral dosage forms, the anhydrous form generally has a faster dissolution rate, which can lead to higher bioavailability.[2][11] | The lower solubility and slower dissolution of the hydrate can result in lower bioavailability.[2] | While more relevant to in vivo studies, this highlights the importance of dissolution characteristics in any experimental system where the solid form is introduced. |

Experimental Protocols for Characterization and Differentiation

Accurate characterization of the folic acid form being used is essential for reproducible research. The following are key experimental protocols for differentiating between anhydrous and hydrated folic acid.

Determination of Water Content: Karl Fischer Titration

This is the most direct method for quantifying the water content and confirming the hydration state.

Methodology:

-

Instrument Setup: Utilize a coulometric Karl Fischer titrator.

-

Reagents: Use a suitable anolyte and catholyte for the instrument.

-

Sample Preparation: Accurately weigh a small amount of the folic acid sample (typically 10-50 mg).

-

Titration: Introduce the sample into the titration cell. The instrument will automatically titrate the water present and provide a direct measurement of the water content as a percentage of the total mass.

-

Calculation: Compare the experimentally determined water content with the theoretical water content for the suspected hydrate (e.g., for folic acid dihydrate, the theoretical water content is approximately 7.55%).

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the folic acid sample into an aluminum pan.

-

TGA Analysis:

-

Heat the sample under a nitrogen atmosphere from ambient temperature to approximately 300°C at a heating rate of 10°C/min.

-

Expected Results: this compound will show an initial weight loss corresponding to the loss of water of hydration at temperatures typically below 150°C.[12] The anhydrous form will not exhibit this initial weight loss and will be stable until its decomposition temperature.

-

-

DSC Analysis:

-

Heat the sample under a nitrogen atmosphere from ambient temperature to approximately 300°C at a heating rate of 10°C/min.

-

Expected Results: this compound will show an endothermic peak corresponding to the dehydration process.[12] Both forms will exhibit endothermic events at higher temperatures corresponding to decomposition.[12]

-

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for distinguishing between different crystalline forms (polymorphs and hydrates) as they produce unique diffraction patterns.

Methodology:

-

Sample Preparation: Gently grind a small amount of the folic acid sample to ensure a random orientation of the crystals. Pack the powder into a sample holder.

-

Data Acquisition:

-

Use a diffractometer with Cu Kα radiation.

-

Scan the sample over a 2θ range of approximately 5° to 40°.

-

-

Data Analysis:

-

Compare the obtained diffraction pattern with reference patterns for anhydrous folic acid and known hydrates.

-

Expected Results: Folic acid anhydrous and this compound will have distinct XRPD patterns with peaks at different 2θ angles, reflecting their different crystal structures.[4]

-

Spectroscopic Analysis: FTIR and UV-Vis

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the folic acid sample or use an ATR-FTIR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Expected Results: this compound will show a broad absorption band in the region of 3400-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the water molecules.[13] The anhydrous form will have a much less prominent or absent peak in this region. Other spectral differences in the fingerprint region may also be observed.[14][15][16][17]

-

UV-Vis Spectrophotometry:

This technique is primarily used for quantification rather than differentiation of the solid form.

-

Solvent Selection: Dissolve the folic acid sample in a suitable solvent, typically 0.1 M NaOH.

-

Standard Curve Preparation: Prepare a series of standard solutions of known concentrations.

-

Sample Preparation: Prepare a solution of the unknown sample, ensuring complete dissolution.

-

Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is around 283 nm in 0.1 M NaOH.[18]

-

Quantification: Determine the concentration of the sample solution from the standard curve. Remember to use the correct molecular weight (anhydrous or hydrated) in your calculations.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity and stability of folic acid solutions.

Methodology for Stability Assessment:

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[19]

-

Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate (B84403) buffer (pH adjusted) and an organic modifier like methanol (B129727) or acetonitrile.[19][20]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at 280 nm.[21]

-

-

Sample Preparation: Prepare solutions of folic acid (anhydrous or hydrated) in a suitable solvent at a known concentration.

-

Stability Study: Store the solutions under different conditions (e.g., varying temperature, light exposure, pH).

-

Analysis: Inject aliquots of the solutions onto the HPLC system at specified time points.

-

Data Analysis: Monitor the decrease in the peak area of the folic acid peak and the appearance of any degradation peaks over time to determine the stability of each form under the tested conditions.

Impact on Research Applications

The choice between anhydrous folic acid and its hydrated form can have practical consequences in various research applications.

Cell Culture

Folic acid is a standard component of most cell culture media.

-

Stock Solution Preparation: Due to its poor aqueous solubility at neutral pH, folic acid is typically dissolved in a dilute base (e.g., 0.1 M NaOH) or an organic solvent like DMSO to prepare a concentrated stock solution.[7][9] When using the hydrated form, it is imperative to adjust the initial mass to account for the water content to achieve the desired final molar concentration in the medium.

-

Stability in Media: Once diluted in the culture medium, the stability of folic acid can be influenced by factors such as light and temperature.[22] While the initial solid form may not directly impact stability in the final diluted solution, the accuracy of the initial concentration is paramount.

Drug Formulation and Development

In the development of solid dosage forms, the choice between an anhydrate and a hydrate is a critical decision.

-

Dissolution and Bioavailability: As previously mentioned, the anhydrous form generally dissolves faster, which can be advantageous for oral drug delivery.[2]

-

Physical Stability: The anhydrous form can be susceptible to conversion to a hydrate in the presence of moisture, which can alter the drug product's performance over time.[3] The hydrated form is often more physically stable under humid conditions.[10]

Visualizing the Workflows and Pathways

Folic Acid Metabolic Pathway

The following diagram illustrates the central role of folic acid in one-carbon metabolism.

Caption: Simplified overview of the folic acid metabolic pathway.

Decision Workflow for Selecting Folic Acid Form

This diagram provides a logical process for researchers to decide which form of folic acid to use.

Caption: Decision-making workflow for choosing the appropriate folic acid form.

Experimental Workflow: Folic Acid in Cell Culture

This diagram outlines the steps for preparing and using folic acid in a cell culture experiment.

Caption: Workflow for preparing and using folic acid in cell culture.

Conclusion and Recommendations

The choice between folic acid and this compound is a critical detail in experimental design that should not be overlooked. The presence of water of hydration significantly alters the physicochemical properties of the molecule, with direct implications for solubility, stability, and accurate concentration calculations.

Key recommendations for researchers:

-

Always verify the form: Consult the Certificate of Analysis (CoA) provided by the supplier to confirm whether you have the anhydrous or a hydrated form of folic acid.

-

Correct for molecular weight: When preparing molar solutions, always use the molecular weight corresponding to the specific form (anhydrous or hydrated) you are using.

-

Characterize if in doubt: If the hydration state is uncertain or critical to your experiment, perform Karl Fischer titration to determine the exact water content.

-

Control storage conditions: Store anhydrous folic acid in a desiccator to prevent moisture absorption, which could lead to its conversion to a hydrated form.

-

Document thoroughly: In publications and lab notebooks, always specify the form of folic acid used (including the degree of hydration, if known) to ensure the reproducibility of your work.

By adhering to these guidelines and understanding the fundamental differences outlined in this guide, researchers can ensure the precision and reliability of their experiments involving this essential vitamin.

References

- 1. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. himedialabs.com [himedialabs.com]

- 6. catsci.com [catsci.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]

- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Folic acid(59-30-3) IR Spectrum [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. A UV spectrophotometric method for the determination of folic acid in pharmaceutical tablets and dissolution tests - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 21. researchgate.net [researchgate.net]

- 22. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Folic Acid Hydrate (B1144303) in Water and Dimethyl Sulfoxide (B87167) (DMSO)

Introduction

Folic acid, a B-complex vitamin, is crucial for various biological processes, including nucleotide synthesis and the maintenance of normal erythropoiesis.[1][2] Its hydrated form is frequently used in research and pharmaceutical formulations. A thorough understanding of its solubility characteristics in common laboratory solvents, such as water and dimethyl sulfoxide (DMSO), is fundamental for accurate experimental design, formulation development, and achieving reliable in vitro and in vivo results. This guide provides a comprehensive overview of the solubility of folic acid hydrate, presenting quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of folic acid is markedly different in aqueous solutions versus organic solvents like DMSO. Furthermore, its solubility in water is highly dependent on pH.

Solubility in Water and Aqueous Solutions

Folic acid is generally described as being very slightly soluble to practically insoluble in water, particularly in neutral or acidic conditions.[1][2][3][4] Its solubility significantly increases in alkaline solutions due to the formation of soluble folate salts.[1][2][3]

| Solvent/Condition | Solubility | Notes | Source(s) |

| Water (general) | Very slightly soluble / Practically insoluble | General characterization from pharmacopeias and chemical suppliers. | [1][2][3][4] |

| Water (0 °C) | ~0.01 mg/mL | Specifies a low temperature, suggesting temperature may have a minor effect. | [5][6][7] |

| Water (25 °C) | 1.6 mg/L (~0.0016 mg/mL) | A commonly cited value for solubility at room temperature. | [7][8] |

| Water | 16.15 mg/L (~0.016 mg/mL) | Determined during a study investigating the effect of amino acids on solubility. | [9] |

| Aqueous solutions (pH < 5) | Insoluble | The free acid form predominates at low pH, which has very poor aqueous solubility. | [5][6][7] |

| Dilute alkali hydroxide/carbonate solutions (e.g., 1 M NaOH) | Readily soluble (up to 50 mg/mL in 1M NaOH) | The acidic protons of folic acid are deprotonated in alkaline conditions, forming a much more soluble sodium salt (sodium folate).[1][2][7] | [1][5][7][10] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | This method involves first dissolving folic acid in DMSO before dilution with the aqueous buffer to enhance solubility in a buffered system.[11][12] | [11][12] |

Note: Some sources describe folic acid dihydrate as "miscible with water"[13][14]. This is inconsistent with the majority of data for folic acid and may refer to specific conditions or formulations not detailed in the source. Given the overwhelming evidence, folic acid should be considered to have very low solubility in pure water.

Solubility in Dimethyl Sulfoxide (DMSO)

Folic acid exhibits significantly higher solubility in DMSO, a common organic solvent for preparing stock solutions in biological research.

| Solvent | Solubility | Notes | Source(s) |

| DMSO | ~20 mg/mL | A frequently cited value from chemical suppliers. | [11] |

| DMSO | ≥18 mg/mL | Gentle warming may be required to achieve this concentration. | [15] |

| DMSO | 2 mg/mL to 44 mg/mL | This source provides a range, noting that moisture-absorbing DMSO can reduce solubility. Using fresh, anhydrous DMSO is recommended for achieving higher concentrations. | [16] |

Experimental Protocol: Solubility Determination

The Shake-Flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[17] The following protocol outlines the key steps for determining the solubility of this compound.

Objective:

To determine the equilibrium solubility of this compound in a specific solvent (e.g., water, DMSO) at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, anhydrous DMSO)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a series of vials. A sufficient excess ensures that a solid phase remains after equilibrium is reached.[17]

-

Accurately add a known volume of the selected solvent to each vial.

-

Tightly seal the vials to prevent any solvent evaporation during the experiment.[17]

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[17]

-

It is recommended to take measurements at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration of dissolved folic acid in the liquid phase is no longer increasing, thereby ensuring equilibrium has been achieved.[17]

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Carefully withdraw a specific volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. This step is critical to prevent erroneously high concentration measurements.

-

-

Analysis:

-

Prepare a series of standard solutions of folic acid with known concentrations.

-

Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples and the standard solutions using a validated method such as HPLC-UV or UV-Vis spectrophotometry.[9][17][18]

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

-

Determine the concentration of folic acid in the diluted supernatant by interpolating from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for solubility determination.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. Folic Acid Tablets, USP [dailymed.nlm.nih.gov]

- 2. DailyMed - FOLIC ACID tablet [dailymed.nlm.nih.gov]

- 3. himedialabs.com [himedialabs.com]

- 4. This compound - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Folate - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. parchem.com [parchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Folic acid dihydrate, 97% | Fisher Scientific [fishersci.ca]

- 14. FOLIC ACID DIHYDRATE|lookchem [lookchem.com]

- 15. apexbt.com [apexbt.com]

- 16. selleckchem.com [selleckchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Method of Analysis for Folic Acid | Pharmaguideline [pharmaguideline.com]

The Cornerstone of One-Carbon Metabolism: A Technical Guide to the Discovery and Synthesis of Pteroylmonoglutamic Acid

Abstract: Pteroylmonoglutamic acid, commonly known as folic acid, is a vital B-vitamin essential for a myriad of biological processes, most notably in the synthesis of nucleic acids and the metabolism of amino acids. Its discovery was a landmark achievement in nutritional science, leading to the prevention and treatment of megaloblastic anemia and a significant reduction in the incidence of neural tube defects. This technical guide provides an in-depth exploration of the historical milestones in the discovery of pteroylmonoglutamic acid, from the initial observations of the "Wills Factor" to its eventual isolation, characterization, and chemical synthesis. Furthermore, this document details the primary methodologies for its synthesis, including multi-step chemical processes and microbial fermentation, presenting key quantitative data and experimental workflows for researchers, scientists, and professionals in drug development.

The Discovery of Pteroylmonoglutamic Acid: A Historical Perspective

The journey to understanding pteroylmonoglutamic acid began with the quest to unravel the causes of macrocytic anemia, a condition characterized by abnormally large red blood cells. The pioneering work of Dr. Lucy Wills in the 1930s laid the foundation for the eventual discovery of this essential nutrient.

Early Investigations: The "Wills Factor"

In 1931, while researching anemia in pregnant textile workers in Bombay, India, Dr. Lucy Wills discovered that a substance found in yeast and liver extracts could cure this condition.[1][2][3][4][5][6] This unknown curative agent was termed the "Wills Factor."[2][3][4] Further research on this factor showed its activity against nutritional pancytopenia in monkeys and experimental anemia in chicks, leading to various designations such as vitamin M (for monkeys) and vitamin B(c) (for chicks).[3][4]

Isolation, Crystallization, and Naming

The 1940s marked a period of intense research to isolate and identify the active compound. In 1941, Herschel K. Mitchell and his colleagues successfully isolated a growth factor for Lactobacillus casei from spinach leaves, which they named "folic acid" from the Latin word folium, meaning leaf.[1][6][7][8]

Between 1943 and 1945, two competing pharmaceutical research groups, one led by Robert Stokstad at Lederle Laboratories and the other by Joseph John Pfiffner at Parke-Davis Research Laboratory, independently isolated the substance in its pure crystalline form.[3][4] Bob Stokstad is credited with isolating the pure crystalline form in 1943.[1][6][7]

Structure Elucidation

The final step in the discovery was the determination of its chemical structure and its complete synthesis. The molecule was identified as being composed of three distinct parts: a pteridine (B1203161) ring, a p-aminobenzoic acid (PABA) moiety, and a glutamic acid residue.[2][6][7] This led to its chemical name, pteroylmonoglutamic acid. The first successful chemical synthesis was achieved by Robert Angier and his team at Lederle Laboratories, which confirmed its structure in 1945.[4][9]

Synthesis of Pteroylmonoglutamic Acid

The synthesis of pteroylmonoglutamic acid is primarily achieved through chemical synthesis, which is highly scalable and cost-effective for pharmaceutical and food fortification purposes. Microbial fermentation offers an alternative route for producing the natural forms of folate.

Chemical Synthesis

The industrial production of folic acid is a multi-step organic synthesis process.[10] The common approach involves the condensation of three key components: a pteridine derivative, p-aminobenzoic acid, and L-glutamic acid.

A widely used method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine, a dibromopropionaldehyde, and p-aminobenzoyl-L-glutamic acid. The p-aminobenzoyl-L-glutamic acid itself is synthesized by coupling p-aminobenzoic acid and L-glutamic acid.

Alternative laboratory and industrial synthesis routes have also been developed, including:

-

A reductive amination reaction to link 2-acetylamino-4-hydroxy-6-formylpteridine with p-aminobenzoyl-L-glutamic acid.[11]

-

The formation of an amide bond between N-2-acetyl-N-10-trifluoroacetylpteroic acid and dimethyl L-glutamate.[11]

-

The condensation of 6-formylpterin (B158403) with p-aminobenzoyltyrosine methyl ester, followed by reduction.[12]

These chemical synthesis processes can achieve high yields, typically in the range of 85-90%.[10]

Microbial Fermentation

Microbial fermentation is a biological method for producing various forms of folate.[10] Certain microorganisms, including strains of Lactococcus lactis and Corynebacterium glutamicum, are capable of naturally synthesizing folates.[10] This process is carried out in controlled fermentation media containing precursors and nutrients like glucose, yeast extract, and salts.[10] While the yields from microbial fermentation, around 60-70%, are generally lower than those from chemical synthesis, this method produces the natural, biologically active forms of folate.[10] Recent research has explored optimizing fermentation conditions and using different yeast species, such as Scheffersomyces stipitis, to enhance folate production.[13]

Data Presentation

The following tables summarize key quantitative data related to the discovery and synthesis of pteroylmonoglutamic acid.

Table 1: Key Milestones in the Discovery of Pteroylmonoglutamic Acid

| Year | Researcher(s) | Key Finding/Milestone |

| 1931 | Lucy Wills | Identified a "new hemopoietic factor" (the "Wills Factor") in yeast and liver that cured macrocytic anemia.[1][2][3][4][5] |

| 1941 | Mitchell, et al. | Isolated a growth factor from spinach and named it "folic acid".[1][6][7][8] |

| 1943 | Bob Stokstad | Isolated the pure crystalline form of the vitamin.[1][6][7] |

| 1943-1945 | Stokstad (Lederle Labs) & Pfiffner (Parke-Davis Labs) | Independently isolated the factor from various sources.[3][4] |

| 1945 | Angier, et al. | Chemically synthesized pteroylglutamic acid and confirmed its structure.[4][9] |

Table 2: Comparison of Pteroylmonoglutamic Acid Synthesis Methods

| Feature | Chemical Synthesis | Microbial Fermentation |

| Core Principle | Multi-step organic chemical reactions. | Biosynthesis by microorganisms in a controlled environment. |